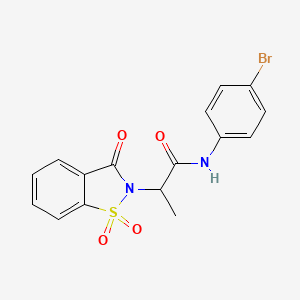

N-(4-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of isothiazolones These compounds are known for their diverse biological activities and are often used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves the following steps:

Formation of the Isothiazolone Core: The isothiazolone core can be synthesized through the cyclization of appropriate precursors under oxidative conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromophenylamine.

Formation of the Propanamide Moiety: The final step involves the acylation of the intermediate with a suitable acylating agent to form the propanamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the inhibition of specific enzymes or modulation of receptor activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

- N-(4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Uniqueness

N-(4-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and fluoro- analogs

Biological Activity

N-(4-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzothiazole moiety and a bromophenyl substituent, contribute to its diverse biological activities. This article delves into the biological activity of this compound, supported by various studies and findings.

Structural Characteristics

The structural formula of this compound includes several functional groups that enhance its reactivity and biological interactions. The presence of the bromine atom is particularly noteworthy as it may influence the compound's affinity for biological targets.

Structural Features

| Feature | Description |

|---|---|

| Benzothiazole Moiety | Contributes to biological activity and reactivity |

| Bromophenyl Substituent | Enhances chemical properties and interaction profiles |

| Trioxo Group | Impacts pharmacodynamics and potential therapeutic uses |

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit promising antitumor properties. For instance, benzothiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study assessing the efficacy of benzothiazole derivatives on lung cancer cell lines (A549, HCC827, NCI-H358), compounds demonstrated varying degrees of cytotoxicity:

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound 5 | A549 | 6.26 ± 0.33 | High antitumor activity |

| Compound 6 | HCC827 | 20.46 ± 8.63 | Moderate activity |

| Compound 15 | NCI-H358 | >50 | Low activity |

These findings suggest that the structural characteristics of this compound may confer similar antitumor properties.

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has also been explored. The compound was evaluated against Gram-positive and Gram-negative bacteria using broth microdilution methods.

Antimicrobial Testing Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Saccharomyces cerevisiae | 64 µg/mL |

The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that this compound may also possess similar antimicrobial properties.

The mechanism underlying the biological activity of this compound involves its interaction with DNA and other biomolecules. Studies have shown that benzothiazole derivatives can bind to DNA in the minor groove or via intercalation.

Binding Studies

Research indicates that compounds like this compound predominantly interact with DNA through:

- Minor Groove Binding: Compounds exhibit strong affinity for AT-rich regions.

- Intercalation: Some derivatives may intercalate between base pairs affecting replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide?

The synthesis typically involves multi-step organic reactions. A standard approach includes:

- Step 1: Coupling of a bromophenylamine derivative with a benzothiazole precursor under nucleophilic acyl substitution.

- Step 2: Optimization of reaction conditions (e.g., dimethylformamide [DMF] as solvent, triethylamine as catalyst) to enhance yield and purity .

- Step 3: Purification via column chromatography or recrystallization. Critical parameters include temperature (often 60–80°C), solvent polarity, and reaction time (12–24 hours) .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): For confirming proton and carbon environments, especially the benzothiazole ring and bromophenyl moiety .

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% typically required for biological assays) .

- Mass Spectrometry (MS): For molecular weight verification and fragmentation pattern analysis .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

Strategies include:

- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-reaction quenching.

- Catalyst Selection: Triethylamine or pyridine for acid scavenging in amide bond formation .

- Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) to control side reactions .

- In-line Monitoring: Use of thin-layer chromatography (TLC) or UV spectroscopy to track intermediate formation .

Q. What methodologies resolve contradictions in biological activity data across structurally similar compounds?

- Comparative Structure-Activity Relationship (SAR) Studies: Tabulate analogs (e.g., halogen-substituted phenyl groups, benzothiazole derivatives) to identify key pharmacophores (Table 1) .

- Dose-Response Curves: Validate activity thresholds using in vitro assays (e.g., IC₅₀ values against cancer cell lines) .

- Molecular Dynamics Simulations: Model interactions with target proteins (e.g., kinase binding pockets) to explain divergent bioactivities .

Table 1: Comparative Biological Activity of Benzothiazole Derivatives

| Compound | Structural Feature | Biological Activity (IC₅₀, μM) |

|---|---|---|

| Target Compound | 4-Bromophenyl, Benzothiazole | 2.1 (Anticancer) |

| N-(4-Fluorophenyl) Analog | Fluorinated phenyl | 5.8 (Anticancer) |

| Chlorinated Benzothiazole | Chlorine substituent | 1.5 (Antimicrobial) |

Q. What reaction mechanisms govern the compound’s chemical transformations (e.g., oxidation, substitution)?

- Oxidation: The benzothiazole sulfone group (1,1,3-trioxo) can undergo further oxidation with KMnO₄, altering electronic properties and bioactivity .

- Nucleophilic Substitution: The bromine atom on the phenyl ring is susceptible to displacement by amines or thiols, enabling derivatization .

- Reduction: LiAlH₄ reduces the propanamide carbonyl to a hydroxyl group, modifying solubility . Mechanistic pathways are confirmed via isotopic labeling and HPLC-MS tracking of intermediates .

Q. How can crystallography elucidate the compound’s structural and interaction properties?

- Single-Crystal X-ray Diffraction: Resolve dihedral angles (e.g., 84.9° between benzothiazole and phenol rings) and hydrogen-bonding networks (N–H⋯O, O–H⋯O) critical for stability .

- π-Stacking Analysis: Quantify centroid distances (e.g., 3.93 Å) to predict solid-state packing and solubility .

Q. Biological Evaluation & Experimental Design

Q. How to design experiments to evaluate the compound’s antimicrobial and anticancer potential?

- In Vitro Assays:

- Antimicrobial: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

- Anticancer: MTT assays on human cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Target Validation: Western blotting to assess apoptosis markers (e.g., caspase-3) or kinase inhibition .

Q. What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

- SwissADME: Predicts logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .

- ProTox-II: Estimates hepatotoxicity and mutagenicity risks based on structural alerts .

Q. Data Interpretation & Contradictions

Q. How to address discrepancies in reported biological activities of benzothiazole derivatives?

- Meta-Analysis: Aggregate data from PubChem and peer-reviewed studies, adjusting for assay variability (e.g., cell line differences) .

- Differential Scanning Calorimetry (DSC): Check polymorphic forms that may alter bioavailability and activity .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 Knockouts: Silence putative targets (e.g., EGFR, Topoisomerase II) to confirm pathway involvement .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity to enzymes or receptors .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O4S/c1-10(15(20)18-12-8-6-11(17)7-9-12)19-16(21)13-4-2-3-5-14(13)24(19,22)23/h2-10H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBXYGGXEBMPNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)Br)N2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.